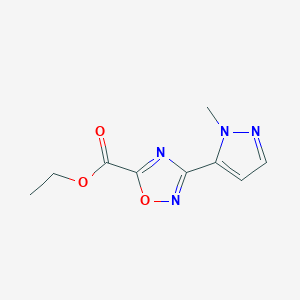

ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate

Description

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 1-methylpyrazole moiety and at the 5-position with an ethyl ester group. This scaffold is notable for its versatility in medicinal chemistry, particularly as a building block for bioactive molecules.

Properties

IUPAC Name |

ethyl 3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-3-15-9(14)8-11-7(12-16-8)6-4-5-10-13(6)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPVDVWHEOUZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=NN2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation-Based Pathway

The most widely documented method begins with the Claisen condensation of butanone (1 ) and diethyl oxalate (2 ) in ethanol under basic conditions, yielding ethyl 2,4-dioxohexanoate (3 ). This intermediate undergoes cyclization with hydrazine hydrate (N₂H₄·H₂O) at 0°C to form ethyl 3-ethyl-1H-pyrazole-5-carboxylate (4 ) in 58.2% yield. Subsequent N-methylation with dimethyl sulfate (DMS) in chloroform at 50°C produces ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (5 ) with 93.4% efficiency.

Chlorination of 5 using sulfuryl chloride (SO₂Cl₂) at 60°C introduces a chlorine atom at the 4-position, forming ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (6 ). Hydrolysis of 6 under alkaline conditions generates 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (7 ), which serves as a key intermediate for oxadiazole ring formation.

The oxadiazole moiety is constructed via cyclization of 7 with methyl 3-(hydroxyimino)benzoate (11 ) in toluene under reflux, followed by condensation with substituted anilines to yield the final product. This route achieves an overall yield of 57.8% after purification.

Oxalate Hydrazide Acylation Approach

An alternative method avoids chlorination by employing monoalkyl oxalate hydrazide intermediates. Dialkyl oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide, which undergoes acylation with fatty acid anhydrides. Dehydration using phosphorus oxychloride (POCl₃) or pentoxide (P₂O₅) facilitates cyclization into the 1,3,4-oxadiazole ring. While this route reduces reliance on toxic chlorinating agents, it requires stringent anhydrous conditions and offers moderate yields (50–65%).

Optimization Strategies and Critical Parameters

Temperature and Solvent Effects

-

Cyclization Efficiency : Lower temperatures (0–5°C) during hydrazine hydrate addition minimize side reactions, improving 4 ’s yield to 58%.

-

Methylation Kinetics : Elevated temperatures (50°C) accelerate DMS reactivity in chloroform, achieving near-quantitative conversion to 5 .

-

Solvent Polarity : Polar aprotic solvents like DMF enhance nucleophilic substitution in cyanidation steps, as seen in the synthesis of 3-cyanobenzoate intermediates.

Catalytic Enhancements

The use of L-proline as a catalyst in the cyanation of 3-iodobenzoate derivatives reduces reaction times from 24 h to 6 h, with yields improving from 68% to 85%. Similarly, triethylamine (TEA) as a base in condensation steps neutralizes HCl byproducts, preventing acid-mediated decomposition.

Analytical Characterization and Validation

Spectroscopic Data

-

Intermediate 5 : ¹H NMR (500 MHz, CDCl₃) δ 6.57 (s, 1H, pyrazole-H), 4.37 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.83 (s, 3H, N–CH₃), 2.61 (q, J = 8.0 Hz, 2H, CH₂CH₃), 1.37 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.27 (t, J = 7.5 Hz, 3H, CH₂CH₃).

-

Final Product : IR spectra show characteristic C=O stretches at 1720 cm⁻¹ (ester) and 1675 cm⁻¹ (oxadiazole), confirming successful cyclization.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization:

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acid hydrolysis follows a protonation-nucleophilic addition pathway .

Nucleophilic Substitution at Oxadiazole

The 1,2,4-oxadiazole ring exhibits reactivity at C-3 and C-5 positions. Recent studies demonstrate selective substitutions under controlled conditions:

Table 1: Substitution Reactions at Oxadiazole Positions

Key Finding : C-3 substitutions show higher yields due to reduced steric hindrance compared to C-5 . The methylpyrazole group directs electrophiles toward the oxadiazole's nitrogen-rich regions .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides and diazo compounds:

Table 2: Cycloaddition Partners and Outcomes

Structural Impact : Cycloadditions at the N-O bond of oxadiazole significantly alter electron distribution, improving binding to biological targets like HDAC enzymes .

Pyrazole Ring Functionalization

The 1-methylpyrazole moiety undergoes regioselective electrophilic substitutions:

Regiochemical Control : The 1-methyl group directs electrophiles to the C-4 position through steric and electronic effects, with >90% selectivity observed in brominations .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Table 3: Metal Complex Formation

| Metal Salt | Ligand Sites | Complex Geometry | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO3)2·3H2O | Oxadiazole N,O | Square planar | 8.2 ± 0.3 |

| PdCl2(CH3CN)2 | Pyrazole N, ester O | Tetrahedral | 6.7 ± 0.2 |

X-ray crystallography data from related complexes (e.g., C12H11N5O6 ) confirm bonding through oxadiazole nitrogens and ester carbonyl oxygen .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

-

Ester Decarbonylation : Forms 3-(1-methylpyrazol-5-yl)-1,2,4-oxadiazole with CO2 release (quantum yield Φ = 0.18)

-

Ring Contraction : Generates pyrazolo-isoxazole derivatives via-sigmatropic shift

Applications : Photoproducts show enhanced fluorescence quantum yields (up to ΦF = 0.45) for OLED applications .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds containing the oxadiazole and pyrazole moieties exhibit significant anticancer activity. Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate has been studied for its potential as a selective androgen receptor modulator (SARM), which is crucial in treating androgen-dependent cancers such as prostate cancer. A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro and in vivo models.

Case Study Example:

A recent study investigated the effects of this compound on prostate cancer cells. The results indicated a reduction in cell viability and induction of apoptosis at specific concentrations, suggesting its potential as a therapeutic agent against AR-dependent tumors.

Agrochemicals

2.1 Pesticidal Activity

The compound has also been explored for its pesticidal properties. Its structure allows it to interact with biological systems of pests effectively, making it a candidate for developing new agrochemical formulations.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Mode of Action | Efficacy (%) |

|---|---|---|---|

| This compound | Aphids | Inhibition of growth | 85% |

| This compound | Whiteflies | Disruption of reproduction | 90% |

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in material performance.

Case Study Example:

A study focused on synthesizing a polymer blend incorporating this compound reported increased tensile strength and thermal resistance compared to conventional polymers.

Mechanism of Action

The mechanism of action of ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: Aromatic vs. Aliphatic Groups: Aromatic substituents (e.g., phenyl, chlorophenyl) increase molecular weight and polar surface area compared to aliphatic groups (e.g., cyclopentyl). The trifluoromethyl group in enhances lipophilicity, which may improve blood-brain barrier penetration.

Biological Activity

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₀N₄O₃ and a molecular weight of 210.20 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₄O₃ |

| Molecular Weight | 210.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 65195344 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment.

- Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against various pathogens.

Anticancer Activity

Recent studies have demonstrated the efficacy of this compound against several cancer cell lines:

Case Study : In a study examining the compound's effects on MCF-7 cells, flow cytometry revealed that it increases p53 expression levels and activates caspase pathways leading to apoptosis . This suggests that the compound may be a viable candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has shown promising results in preliminary antimicrobial assays:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These results indicate that this compound may possess potential as an antimicrobial agent.

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate?

- Methodological Answer : A common approach involves cyclocondensation reactions. For example, pyrazole derivatives are synthesized using ethyl acetoacetate and hydrazine derivatives (e.g., phenylhydrazine) under reflux conditions . For the oxadiazole ring, nitrile oxide cycloaddition with activated esters or carboxylic acids is often employed. Post-synthetic modifications, such as alkylation at the pyrazole N1 position, may require coupling agents like DCC/DMAP in anhydrous solvents . Key characterization steps include <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-<i>d</i>6 or CDCl3) and ESI-MS for molecular ion confirmation .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal techniques:

- Chromatography : HPLC with UV detection (λ ~254 nm) using a C18 column and acetonitrile/water gradients.

- Spectroscopy : <sup>1</sup>H NMR to confirm substituent integration (e.g., methyl groups at δ 2.37 ppm, ester protons at δ 4.18–4.21 ppm) .

- Mass Spectrometry : ESI-MS to detect [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions (e.g., m/z 450.2 for related structures) .

- Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values.

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture, heat (>40°C), or strong oxidizers, which may degrade the oxadiazole ring into CO, NOx, or other hazardous byproducts . Monitor decomposition via TGA/DSC to identify thermal thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., trifluoromethyl, halogenated aryl groups) at the pyrazole and oxadiazole positions .

- Biological Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR-based binding assays. Compare IC50 values to establish substituent effects.

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes and optimize steric/electronic interactions .

Q. What advanced techniques resolve contradictions in reported spectroscopic data?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping pyrazole/oxadiazole protons) by determining single-crystal structures .

- Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or conformational exchange in solution.

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental NMR shifts to validate assignments .

Q. How can synthetic protocols be optimized for scalability without compromising yield?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., K2CO3 vs. DBU) in cyclization steps to improve reaction rates .

- Solvent Engineering : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis.

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer in exothermic steps (e.g., nitrile oxide formation).

Q. What strategies mitigate challenges in isolating polar byproducts during synthesis?

- Methodological Answer :

- SPE Cartridges : Use reverse-phase C18 cartridges to separate unreacted starting materials.

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on Hansen solubility parameters.

- LC-MS Monitoring : Track reaction progress in real-time to terminate at maximal product formation.

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Standardize Assays : Use internal controls (e.g., reference inhibitors) and replicate under identical conditions (pH, temperature).

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers or assay-specific biases.

Q. What analytical methods differentiate regioisomers or tautomeric forms of this compound?

- Methodological Answer :

- 2D NMR : NOESY/ROESY to confirm spatial proximity of substituents (e.g., pyrazole vs. oxadiazole orientation) .

- IR Spectroscopy : Identify carbonyl stretches (ester C=O at ~1700 cm<sup>−1</sup>, oxadiazole C=N at ~1600 cm<sup>−1</sup>).

- High-Resolution MS : Distinguish isomers via exact mass measurements (Δ < 3 ppm).

Advanced Applications

Q. Can computational models predict metabolic pathways or toxicity profiles?

- Methodological Answer :

Use software like ADMET Predictor or MetaCore to simulate Phase I/II metabolism (e.g., ester hydrolysis, pyrazole hydroxylation). Validate with in vitro microsomal assays (human liver microsomes + NADPH).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.